![molecular formula C21H15FN4O2 B2837450 3-氟-N-[3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3-基)苯基]苯甲酰胺 CAS No. 941880-13-3](/img/structure/B2837450.png)
3-氟-N-[3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for the synthesis of pyridopyrimidines involve the cyclization of acylated aminopyrimidines . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The exact structure would depend on the positions of the various substituents on this core.
科学研究应用
嘧啶衍生物的抗真菌活性
含有酰胺部分的嘧啶衍生物已被合成并评估了其对各种真菌的抗真菌活性。该化学家族中的化合物表现出显着的抗真菌活性,表明在开发新的抗真菌剂方面具有潜在应用。这一研究领域突出了嘧啶衍生物在对抗真菌感染方面的生物活性潜力(Wu, Lan, Wu, & Fei, 2021)。
代谢和激酶抑制
对像氟马替尼这样的酪氨酸激酶抑制剂的化合物进行的研究涉及了解它们在人体内的代谢,这对其在慢性粒细胞白血病中的治疗应用具有影响。该研究确定了主要的代谢物和代谢途径,提供了对药物代谢的见解,并提出了潜在的修改以提高疗效和安全性(Gong, Chen, Deng, & Zhong, 2010)。
组蛋白脱乙酰酶抑制
用于抑制组蛋白脱乙酰酶 (HDAC) 的化合物的发现和评估表明在癌症治疗中的应用。具有特定结构特征的化合物已显示出阻断癌细胞增殖和诱导细胞凋亡的功效,使其成为抗癌药物的有希望的候选者(Zhou et al., 2008)。
神经退行性疾病研究
与所讨论化合物结构相关的化合物已被用于研究周围苯二氮卓受体,从而对神经退行性疾病提供了见解。开发了放射性标记的化合物用于正电子发射断层扫描 (PET) 成像,以探索这些受体在大脑中的表达,有助于我们了解阿尔茨海默病等疾病(Fookes et al., 2008)。
激酶抑制用于癌症治疗
基于嘧啶衍生物开发的选择性激酶抑制剂突出了其在治疗癌症方面的潜力。具有增强酶效力和选择性的化合物已显示出有希望的体内抗肿瘤活性,表明其在癌症治疗中的效用(Schroeder et al., 2009)。
作用机制
属性
IUPAC Name |
3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZUKKGEEBJSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。